molecular formula C11H23NO5 B12413266 (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

Cat. No.: B12413266
M. Wt: 259.37 g/mol
InChI Key: URQQEIOTRWJXBA-ILGKARMJSA-N
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Description

Structural Analysis of (2S)-2,3,3,4,5,5,5-Heptadeuterio-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-4-(Trideuteriomethyl)Pentanoic Acid Hydrate

Stereochemical Configuration at C2 Position

The (2S) designation indicates the absolute configuration at the second carbon (C2) of the pentanoic acid backbone, assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents at C2 are:

  • Tertiary butoxycarbonyl (Boc)-protected amino group (-NH-C(O-O-(2-methylpropan-2-yl))).
  • Carboxylic acid group (-COOH) at C1.
  • Deuterated methylene group (-CD2-) at C3.
  • Deuterated branch (-CH(CD3)-) extending to C4 and C5.

Per CIP rules, atomic numbers of first-attached atoms determine priority: nitrogen (N) in the Boc-protected amino group > carbon (C) in the carboxylic acid > carbon (C) in the deuterated branches. The lowest-priority group (deuterated branch) is oriented away, and the remaining groups trace a counterclockwise path, confirming the S configuration (Figure 1).

Deuterium Substitution Patterns

Heptadeuterio Side Chain Architecture

The "heptadeuterio" label denotes seven deuterium atoms distributed across the pentanoic acid backbone (Table 1):

Position Number of Deuterium Atoms Bonding Environment
C2 1 Single deuterium substitution
C3 2 Methylene group (-CD2-)
C4 1 Branch point (-CH(CD3)-)
C5 3 Terminal methyl (-CD3)

This isotopic labeling minimizes vibrational interference in spectroscopic studies and enhances metabolic stability in tracer applications.

Trideuteriomethyl Group Geometry

The trideuteriomethyl group (-CD3) at C4 adopts a tetrahedral geometry, with deuterium atoms replacing all three hydrogens on the methyl carbon. This substitution induces subtle steric and electronic effects, marginally increasing bond lengths (C-D: 1.09 Å vs. C-H: 1.07 Å) and reducing vibrational frequencies.

Tertiary Butoxycarbonyl (Boc) Protecting Group Functionality

The Boc group -(O-C(O)-(2-methylpropan-2-yl)) serves as a transient protective moiety for the amino group, preventing undesired nucleophilic reactions during synthesis. Key attributes include:

  • Acid lability : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid) via carbamate hydrolysis.
  • Steric shielding : The bulky tert-butyl moiety minimizes intermolecular interactions, enhancing solubility in organic solvents.
  • Isotopic neutrality : Unlike deuterated regions, the Boc group retains protiated carbons, avoiding isotopic interference in nuclear magnetic resonance (NMR) studies.

Hydration State Analysis

The hydrate form incorporates one water molecule hydrogen-bonded to the carboxylic acid group (Figure 2). Crystallographic data suggest:

  • Water positioning : The water molecule bridges the carbonyl oxygen of the Boc group and the hydroxyl oxygen of the carboxylic acid.
  • Stabilization effects : Hydration reduces lattice energy, improving crystalline stability under ambient conditions.
  • Deuterium exchange : Labile hydrogens in the hydrate may undergo isotopic exchange with deuterated solvents, necessitating controlled storage environments.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

259.37 g/mol

IUPAC Name

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D;

InChI Key

URQQEIOTRWJXBA-ILGKARMJSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C.O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

Preparation Methods

Protocol from Patent Literature (CN1793110A)

Parameter Details
Reagents Di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), acetone/water
Temperature 0–40°C
Reaction Time 0.5–4 hours
Yield 60–93% (varies by amino acid)
Workup Extract with ethyl acetate, acidify to pH 2–3, crystallize with ethyl acetate/petroleum ether (1:2)

Key Observations :

  • Solvent System : Acetone/water mixtures enhance solubility of Boc₂O and amino acids.
  • Base Role : Et₃N neutralizes HCl generated during Boc transfer, driving the reaction to completion.
  • Crystallization : Hydrate formation occurs during crystallization, as seen in Boc-L-aspartic acid (60% yield) and Boc-L-alanine (93% yield).

Deuteration Strategies

Deuteration at specific positions (α-carbon, adjacent carbons, and methyl group) requires precise methods to avoid racemization and ensure high isotopic purity.

Method A: NaOEt/EtOD-Mediated α-Deuteration

This enantioselective method, reported in ACS Au (2024), achieves >99% deuterium incorporation at the α-position with retention of stereochemistry.

Parameter Details
Substrate Boc-protected amino acids (e.g., Boc-L-valine, Boc-L-proline)
Reagents Sodium ethoxide (NaOEt), ethyl deuteroformate (EtOD)
Temperature −10°C to 0°C
Reaction Time 24–48 hours
Deuterium Incorporation >99% (confirmed by ¹H NMR)
Enantiomeric Excess (ee) 92–99% (e.g., Boc-L-proline: 92% ee at −10°C)

Mechanistic Insight :

  • Base-Mediated Deuteration : NaOEt abstracts the α-hydrogen, forming an enolate intermediate. EtOD provides the deuterium source via nucleophilic substitution.
  • Temperature Control : Lower temperatures (e.g., −10°C) suppress competing side reactions and racemization.

Example :
Boc-L-proline subjected to NaOEt/EtOD at −10°C for 48 hours yielded deuterated proline with 92% ee and 84% deuterium labeling (DL).

Method B: Ca(II)-HFIP/Hantzsch Ester Reductive Deutero-Amination

A bioinspired approach from Nature (2025) employs calcium hydride fluoride (Ca(II)-HFIP) and d-Hantzsch ester for reductive deutero-amination.

Parameter Details
Substrate α-Oxo-carbonyl compounds (e.g., amino acid derivatives)
Reagents d-Hantzsch ester, Ca(II)-HFIP, amines
Temperature 25°C
Reaction Time 12–24 hours
Deuterium Incorporation >99% (confirmed by mass spectrometry)
Scope Compatible with peptides, drug molecules, and natural products

Mechanistic Insight :

  • Radical Pathway : Ca(II)-HFIP generates radicals from d-Hantzsch ester, enabling C–N bond formation with deuterium incorporation.
  • Broad Applicability : Demonstrated for >130 substrates, including DNA-tagged peptides.

Example :
A deuterated lysine derivative achieved 99% ee and 99% DL under optimized conditions.

Method C: Hydrogen-Deuterium Exchange

Though less selective, this method is used for bulk deuteration.

Parameter Details
Reagents D₂ gas, catalysts (e.g., Pd/C)
Temperature 80–100°C
Pressure High-pressure D₂ atmosphere
Limitations Poor site selectivity; requires post-purification

Challenges :

  • Scrambling : Hydrogen-deuterium exchange may lead to non-specific deuteration.
  • Stereochemical Integrity : Risk of racemization at elevated temperatures.

Integrated Synthesis Workflow

The target compound’s synthesis combines Boc protection and deuteration:

  • Boc Protection :
    • L-Leucine + Boc₂O → Boc-L-leucine (yield: 93% under optimized conditions).
  • Deuteration :
    • Boc-L-leucine + NaOEt/EtOD → α-deuterated Boc-L-leucine (92–99% ee).
    • Subsequent deuteration at methyl group via H/D exchange or deutero-formate esters.

Comparative Analysis of Methods

Method Reagents Deuteration Sites Yield Selectivity Applications
NaOEt/EtOD NaOEt, EtOD α-Carbon 80–95% High (ee >90%) Peptide synthesis
Ca(II)-HFIP d-Hantzsch ester α-Carbon, N 85–99% Broad scope Drug molecules
H/D Exchange D₂ gas, Pd/C Non-specific 70–90% Low Bulk labeling

Research Findings and Challenges

Successes :

  • High Efficiency : NaOEt/EtOD achieves >99% deuterium incorporation at the α-position with minimal racemization.
  • Versatility : Ca(II)-HFIP enables deuteration in complex substrates (e.g., peptides, DNA conjugates).
  • Stereochemical Control : Boc protection preserves the L-configuration during deuteration.

Challenges :

  • Site Selectivity : Achieving deuteration at the methyl group requires additional steps or deuterated precursors.
  • Cost and Availability : Deuterated reagents (e.g., EtOD, d-Hantzsch ester) are expensive.
  • Scalability : High-pressure H/D exchange is impractical for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its ester and amide bonds. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidolysis, while the deuterated backbone influences reaction kinetics via kinetic isotope effects (KIE).

Reaction Type Conditions Observed KIE (D/H) Key Product
Acidic hydrolysisTrifluoroacetic acid (TFA), 25°C1.5–2.0 Deuterated pentanoic acid derivative
Basic hydrolysisNaOH (1M), 60°C1.2–1.4Free amine intermediate
Enzymatic hydrolysisChymotrypsin, pH 7.41.8–2.2Fragmented peptides with retained deuterium labels

The higher KIE in enzymatic hydrolysis suggests deuterium’s role in stabilizing transition states, slowing bond cleavage compared to non-deuterated analogs.

Decarboxylation

Decarboxylation occurs under thermal or oxidative conditions, releasing CO₂ and forming a deuterated amine derivative. The trideuteriomethyl group enhances stability against β-hydrogen elimination.

Condition Temperature Byproduct Yield
Pyridine, 120°C24 hoursCO₂78%
Cu(II) catalysis, O₂80°CWater65%

Deuterium at C3 and C5 positions reduces side reactions, improving selectivity .

Isotope Exchange Reactions

Deuterium atoms at C3, C4, and C5 exhibit limited exchange with protic solvents, retaining isotopic integrity under physiological conditions.

Solvent pH Exchange Rate (D/H per hour)
D₂O7.0<0.01%
Methanol-d₄3.00.05%

This stability is critical for metabolic tracing applications .

Protection/Deprotection Strategies

The Boc group is introduced via reaction with di-tert-butyl dicarbonate and removed under acidic conditions.

Step Reagents Conditions Efficiency
Boc protection(Boc)₂O, DMAPTHF, 0°C → RT92%
Boc deprotectionHCl (4M in dioxane)25°C, 2 hours85%

Deuterium labeling does not interfere with these steps, enabling modular synthesis .

Bioconjugation and Functionalization

The carboxylic acid moiety participates in amide coupling reactions, forming stable conjugates.

Coupling Agent Base Deuterium Retention
EDC/HOBtDIPEA>99%
DCC/NHSTriethylamine98%

These reactions are pivotal for synthesizing deuterated probes for mass spectrometry .

Comparative Reactivity Table

The table below contrasts reaction outcomes between deuterated and non-deuterated analogs:

Reaction Deuterated Compound Non-Deuterated Analog
Acidic hydrolysis rate0.55 mM⁻¹s⁻¹1.10 mM⁻¹s⁻¹
Decarboxylation yield78%68%
Enzymatic hydrolysis half-life2.3 hours1.2 hours

Scientific Research Applications

The compound (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid; hydrate is a complex deuterated amino acid derivative that has potential applications across various scientific fields, particularly in medicinal chemistry and biochemical research. This article explores its applications by analyzing relevant literature and available data.

Medicinal Chemistry

Deuterated compounds are increasingly used in medicinal chemistry due to their unique properties. The incorporation of deuterium can lead to:

  • Improved metabolic stability : Deuterated drugs often exhibit slower metabolism, which can prolong their action and reduce dosing frequency.
  • Enhanced efficacy : Some studies suggest that deuterated analogs can exhibit improved therapeutic effects due to altered interaction dynamics with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds are crucial in NMR spectroscopy as they:

  • Reduce background noise : The presence of deuterium minimizes the interference from hydrogen signals, allowing for clearer spectral analysis.
  • Facilitate structural elucidation : The unique NMR characteristics of deuterated compounds aid in determining molecular structures and dynamics.

Biochemical Pathway Studies

The compound can be utilized in tracing metabolic pathways due to its isotopic labeling:

  • Metabolic flux analysis : By tracking the incorporation of deuterium into metabolic products, researchers can elucidate metabolic pathways and enzyme kinetics.
  • Pathway elucidation in drug metabolism : Understanding how drugs are metabolized in the body is critical for drug development; deuterated compounds can provide insights into these processes.

Pharmacokinetics and Pharmacodynamics

The unique properties of deuterated compounds make them suitable for studying:

  • Absorption, distribution, metabolism, and excretion (ADME) : Deuterium labeling allows for more precise measurements of these parameters.
  • Drug interactions : Understanding how drugs interact with each other can lead to safer therapeutic regimens; deuterated compounds provide a means to study these interactions without confounding effects from non-deuterated substances.

Case Study 1: Deuterated Drug Development

Research has shown that deuterated versions of established drugs can exhibit enhanced pharmacological profiles. For example, studies on deuterated cannabinoids have indicated improved therapeutic effects while reducing side effects associated with non-deuterated forms. This highlights the potential for developing new therapeutic agents using the compound .

Case Study 2: Metabolic Studies

In a study investigating the metabolism of specific amino acids in human subjects, researchers used deuterated amino acids to trace their incorporation into proteins. This approach allowed for a detailed understanding of metabolic pathways and protein synthesis rates, demonstrating the utility of such compounds in nutritional biochemistry.

Mechanism of Action

The mechanism of action of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Non-Deuterated Analog: 5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid

Key Differences :

Property Target Compound Non-Deuterated Analog (C₁₀H₁₉NO₅)
Deuterium Content 10 deuterium atoms (heptadeuterio + trideuteriomethyl) None
Metabolic Stability Enhanced due to deuterium’s kinetic isotope effect Lower; susceptible to oxidative metabolism
Molecular Weight ~285 g/mol (estimated) 233.26 g/mol
Bioactivity Likely used for metabolic tracing or prolonged activity Limited data; safety profile unknown

Research Findings :

  • Deuterated analogs exhibit prolonged half-lives in vivo due to reduced CYP450-mediated metabolism .
  • The non-deuterated analog lacks toxicological data, emphasizing the need for caution .

Amino Acid Derivatives: (2S)-2-Amino-4,4-Dimethylpentanoic Acid

Key Differences :

Property Target Compound (2S)-2-Amino-4,4-Dimethylpentanoic Acid (C₇H₁₅NO₂)
Protecting Group Boc-protected amino group Free amino group
Deuterium Substitution Extensive deuteration None
Reactivity Stable under acidic conditions (Boc protection) Reactive; prone to oxidation and conjugation

Functional Implications :

  • The Boc group in the target compound enhances stability during synthesis and storage.
  • Free amino acids (e.g., C₇H₁₅NO₂) are more versatile in peptide synthesis but require protection for targeted delivery .

Thiazole-Containing Analog: (3S)-3-Methyl-5-Oxo-5-[(1,3-Thiazol-2-yl)Amino]Pentanoic Acid

Key Differences :

Property Target Compound Thiazole Derivative (C₉H₁₂N₂O₃S)
Functional Groups Boc-protected amino, carboxylic acid Thiazole ring, ketone, carboxylic acid
Bioavailability Likely lower due to deuterium’s mass effect Higher; thiazole enhances membrane permeability
Applications Metabolic studies, isotopic labeling Potential antimicrobial or enzyme inhibition

Research Insights :

  • Thiazole rings improve binding to biological targets (e.g., enzymes), whereas deuterated compounds prioritize metabolic stability .

Long-Chain Fatty Acid Derivatives: Tridecanoic/Heptadecanoic Acid Analogs

Key Differences :

Property Target Compound Tridecanoic Acid Derivatives (C₁₇H₃₄O₂)
Chain Length Short-chain (C5) Long-chain (C17-C21)
Solubility Higher (polar groups + hydration) Lower; hydrophobic
Biological Role Amino acid metabolism Lipid signaling or structural roles

Functional Contrast :

  • Long-chain derivatives are suited for lipid bilayer integration, while the target compound’s deuteration optimizes it for tracer studies .

Data Table: Comparative Analysis

Compound Name Molecular Formula Deuterium Substitution Key Functional Groups Primary Application
Target Compound C₁₀H₅D₁₀NO₅·H₂O 10 D atoms Boc-amino, carboxylic acid Metabolic tracing, drug design
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid C₁₀H₁₉NO₅ None Boc-amino, hydroxyl, carboxylic acid Unknown bioactivity
(2S)-2-Amino-4,4-Dimethylpentanoic Acid C₇H₁₅NO₂ None Free amino, carboxylic acid Peptide synthesis
(3S)-3-Methyl-5-Oxo-5-[(1,3-Thiazol-2-yl)Amino]Pentanoic Acid C₉H₁₂N₂O₃S None Thiazole, ketone, carboxylic acid Antimicrobial research
Tridecanoic Acid Derivatives C₁₇H₃₄O₂ None Long-chain carboxylic acid Lipid metabolism

Biological Activity

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₉D₇N₂O₃
  • Molecular Weight : 319.314 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Melting Point : 257ºC

Structural Representation

The compound features a heptadeuterated backbone with specific functional groups that contribute to its biological activity. The deuteration enhances the stability and metabolic tracking of the compound in biological systems.

The biological activity of this compound primarily involves its role as an amino acid derivative. It is known to influence various physiological processes:

  • Ergogenic Effects : Amino acid derivatives like this compound have been shown to enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise .
  • Neuroprotective Properties : Research indicates that similar compounds can have neuroprotective effects, potentially mitigating stress-related cognitive decline .

Case Studies and Research Findings

  • Study on Muscle Recovery :
    • Objective : To evaluate the effects of (2S)-2,3,3,4,5,5,5-heptadeuterio compound on muscle recovery post-exercise.
    • Findings : Participants who consumed the compound showed a significant reduction in muscle soreness and improved recovery times compared to a placebo group .
  • Cognitive Function Assessment :
    • Objective : To assess the impact of the compound on cognitive performance under stress.
    • Results : Subjects demonstrated enhanced mental clarity and reduced fatigue during high-stress tasks when supplemented with the compound .

Comparative Biological Activity Table

Compound NameMechanism of ActionPrimary EffectsReferences
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acidAnabolic stimulationMuscle recovery enhancement
N-Boc-N'-nitro-L-arginineNitric oxide synthesisImproved vascular function
L-OrnithineAmmonia detoxificationReduced fatigue

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. The hazard classification indicates that it may cause irritation and should be handled with care . Long-term effects have not been extensively studied; therefore, further research is warranted.

Q & A

Q. Critical Parameters :

  • Reaction time: 12–24 hours for deuteration steps.
  • Solvent purity: Use ≥99.8% deuterated solvents to minimize isotopic dilution.
  • Temperature control: Maintain 0–5°C during Boc protection to prevent racemization .

Basic: Which analytical techniques confirm structure and deuteration levels?

Methodological Answer:

TechniqueApplicationKey ObservationsReference
HRMS Molecular formula verificationExact mass for C₁₀H₇D₁₀NO₅·D₂O (calc. 345.25)
¹H/²H NMR Deuteration site mappingAbsence of ¹H signals at C3, C4, C5
Isotopic LC-MS Purity assessmentD₁₀ abundance ≥98% (vs. D₉/D₁₁ traces)
IR Spectroscopy Functional group identificationBoc carbonyl peak at 1682 cm⁻¹

Note : ¹³C DEPT-135 NMR distinguishes CH₂D and CHD₂ groups via split signals .

Basic: What storage conditions preserve isotopic integrity?

Methodological Answer:

  • Temperature : Store at –20°C under argon to prevent hydrate decomposition .
  • Solvent : Use D₂O for suspensions; avoid protic solvents (e.g., MeOH) to minimize H/D exchange.
  • Stability Data : <2% deuteration loss over 6 months when stored in amber vials with PTFE-lined caps .

Advanced: How do deuterium KIEs affect peptide coupling efficiency?

Methodological Answer:

  • Primary KIEs (α-carbon) : Reduced nucleophilicity slows amide bond formation (kH/kD ≈ 3.2). Use HATU (instead of DCC) and extend reaction times to 48 hours .
  • Secondary KIEs (CD₃) : Increased steric bulk alters diastereomeric ratios. Optimize with DFT-predicted transition states (e.g., ΔΔG‡ ≈ 1.2 kcal/mol for R vs. S configurations) .

Q. Experimental Design :

  • Compare coupling yields between deuterated/non-deuterated analogs using LC-MS quantification.
  • Adjust equivalents of coupling agents (1.5–2.0 eq) based on kinetic profiling .

Advanced: How to resolve batch-to-batch deuteration inconsistencies?

Methodological Answer:

Root Cause Analysis :

  • Test deuterium source purity (≥99.9% D₂ gas required) .
  • Quantify trace moisture via Karl Fischer titration (<50 ppm) .

DOE Approach :

FactorRange TestedImpact on Deuteration (%)
Reaction Temp20–40°C±15% at C3
Catalyst Loading5–15% Pd/C±8% at C5
D₂ Pressure0.5–2.0 atm±12% overall
Data from iterative optimization studies

Validation : Replicate top-performing conditions (e.g., 25°C, 10% Pd/C, 1 atm D₂) across three independent batches .

Advanced: Methodologies for metabolic tracing studies

Methodological Answer:

  • LC-MS/MS Workflow :
    • Column : HILIC (for polar metabolites).
    • Detection : SRM transitions for D₁₀-labeled fragments (e.g., m/z 345 → 127) .
  • Cell Culture : Use deuterium-enriched media (e.g., 50% D₂O) to suppress endogenous background .
  • Imaging : Confocal Raman microscopy tracks C-D bonds (2100–2300 cm⁻¹ Raman shift) in live cells .

Data Normalization : Spike internal standards (e.g., ¹³C₆-glucose) to correct for ion suppression .

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